molecular formula C17H16O4 B6408142 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261933-89-4

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6408142
CAS RN: 1261933-89-4
M. Wt: 284.31 g/mol
InChI Key: BZQSIDHVFUMMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% (3-EPMBA) is an organic compound derived from benzoic acid and is commonly used in scientific research. It has a wide range of applications, from organic synthesis to drug delivery systems.

Scientific Research Applications

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for various reactions. It is also used in drug delivery systems, as it can be used to encapsulate and deliver drugs to specific sites in the body. It has also been used in the synthesis of polymers and as a surfactant.

Mechanism of Action

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% acts as an organic catalyst by increasing the rate of a reaction without being consumed in the process. It does this by forming a complex with the reactants, which increases the rate of the reaction. This complex is stabilized by the presence of an electron-rich group, such as a phenyl group, which is present in 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%.
Biochemical and Physiological Effects
3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to be non-toxic and non-mutagenic, and has been found to have antioxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been shown to be an effective anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The use of 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is a highly efficient catalyst. Additionally, it is non-toxic and non-mutagenic, making it a safe reagent to use in the laboratory. However, it does have some limitations. It is not very soluble in water, and it is not very stable in the presence of strong acids or bases.

Future Directions

There are several potential future directions for research into 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%. One potential area of research is in the development of new drug delivery systems utilizing 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%. Another potential area of research is in the development of new polymers and surfactants utilizing 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%. Additionally, further research could be conducted into the biochemical and physiological effects of 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%, and into its potential therapeutic applications. Finally, research could be conducted into the development of new catalysts utilizing 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%.

Synthesis Methods

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95% can be synthesized from benzoic acid and ethyl 4-chloroformate through a two-step reaction. In the first step, benzoic acid is reacted with ethyl 4-chloroformate to form the intermediate compound 4-ethoxycarbonylphenylmethyl benzoate. In the second step, the intermediate compound is treated with sodium hydroxide to form 3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid, 95%. The overall yield of the reaction is typically around 95%.

properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(20)13-9-7-12(8-10-13)14-5-4-6-15(11(14)2)16(18)19/h4-10H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQSIDHVFUMMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691393
Record name 4'-(Ethoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxycarbonylphenyl)-2-methylbenzoic acid

CAS RN

1261933-89-4
Record name 4'-(Ethoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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